molecular formula C12H19NO3S B8763939 2,6-Diisopropylphenyl sulfamate CAS No. 92050-02-7

2,6-Diisopropylphenyl sulfamate

Cat. No.: B8763939
CAS No.: 92050-02-7
M. Wt: 257.35 g/mol
InChI Key: ADHXMRRHLUTERX-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenyl sulfamate is a sulfamate ester characterized by a central sulfamic acid group (NHSO₃) esterified with a 2,6-diisopropylphenyl moiety. This compound is structurally related to bioactive molecules such as Avasimibe (CI-1011), a cholesterol absorption inhibitor that shares the 2,6-diisopropylphenyl substituent . The steric bulk imparted by the two isopropyl groups at the ortho positions of the phenyl ring significantly influences its physicochemical properties, including solubility, stability, and intermolecular interactions.

Properties

CAS No.

92050-02-7

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] sulfamate

InChI

InChI=1S/C12H19NO3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15)

InChI Key

ADHXMRRHLUTERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenyl sulfamate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester.

Industrial Production Methods: Industrial production of 2,6-Diisopropylphenyl sulfamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylphenyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,6-Diisopropylphenyl sulfamate serves as a key intermediate in organic synthesis. It is often utilized in the hydrolysis and decarboxylation processes to produce other valuable compounds. For example, it has been identified as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Stabilization of Organic Compounds
The compound is known for its ability to stabilize organic materials against oxidative degradation. By incorporating 2,6-diisopropylphenyl sulfamate into formulations, researchers can enhance the stability and shelf-life of sensitive compounds, particularly those prone to oxidation .

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that 2,6-Diisopropylphenyl sulfamate exhibits antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. Case studies have shown promising results in vitro against specific bacterial strains .

Drug Formulation
In drug formulation, 2,6-Diisopropylphenyl sulfamate is used to improve the solubility and bioavailability of active pharmaceutical ingredients. Its unique chemical structure allows it to interact favorably with other compounds, enhancing their therapeutic efficacy .

Material Science

Additive in Polymers
The compound finds application as an additive in polymers to improve their thermal stability and resistance to oxidative degradation. This is particularly relevant for high molecular weight unsaturated hydrocarbon polymers such as polybutadiene and various rubber types. The addition of 2,6-Diisopropylphenyl sulfamate can significantly extend the useful life of these materials under adverse conditions .

Biocidal Applications
In addition to its use as an antioxidant and stabilizer, 2,6-Diisopropylphenyl sulfamate has demonstrated biocidal properties. It has been studied for its effectiveness as a germicide and wormicide in agricultural applications .

Data Tables

Application AreaSpecific Use CaseObservations
Chemical SynthesisIntermediate for pharmaceuticalsEssential for synthesizing complex organic molecules
Pharmaceutical FormulationEnhances solubility of drugsImproves bioavailability of active ingredients
Material ScienceAdditive for rubber and polymersExtends thermal stability and oxidative resistance
Biocidal ApplicationsGermicide and wormicide in agricultureEffective against specific pathogens

Case Studies

  • Pharmaceutical Development : A study evaluated the effectiveness of 2,6-Diisopropylphenyl sulfamate as an antimicrobial agent against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound.
  • Polymer Stabilization : Research on polybutadiene rubber demonstrated that incorporating 2,6-Diisopropylphenyl sulfamate improved resistance to thermal degradation during prolonged exposure to high temperatures.
  • Agricultural Applications : Field trials assessed the biocidal efficacy of 2,6-Diisopropylphenyl sulfamate against nematodes in soil. The compound showed a notable reduction in nematode populations within two weeks of application.

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenyl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Avasimibe (CI-1011)

Structural Similarities and Differences :

  • Core Structure : Both compounds feature a 2,6-diisopropylphenyl group. However, Avasimibe includes an additional 2,4,6-triisopropylphenylacetyl group linked to the sulfamate, whereas 2,6-diisopropylphenyl sulfamate lacks this extended acyl chain .
  • Biological Activity : Avasimibe inhibits acyl-CoA:cholesterol acyltransferase (ACAT), a property tied to its hydrophobic substituents. The 2,6-diisopropylphenyl group likely enhances membrane permeability and target binding via steric and lipophilic effects. Similar mechanisms may apply to 2,6-diisopropylphenyl sulfamate, though its specific bioactivity remains underexplored in the evidence .

Table 1: Key Properties of 2,6-Diisopropylphenyl Sulfamate and Avasimibe

Property 2,6-Diisopropylphenyl Sulfamate Avasimibe (CI-1011)
Molecular Formula C₁₅H₂₃NO₃S C₃₄H₅₁NO₃S
Key Functional Groups Sulfamate ester Sulfamate ester with triisopropylphenyl
Steric Features Ortho-isopropyl groups on phenyl Extended hydrophobic substituents
Known Applications Limited (inference: catalytic intermediates) ACAT inhibition, cholesterol management
Nickel and Copper Complexes with 2,6-Diisopropylphenyl Substituents

Catalytic Relevance :

  • describes nickel catalysts (e.g., C1–C4) bearing 2,6-diisopropylphenylsalicylaldiminate ligands. These complexes demonstrate that ortho-isopropyl groups enhance catalytic activity in ethylene/methyl acrylate copolymerization by reducing steric crowding at the metal center .
  • Similarly, highlights SIPr (2,6-diisopropylphenylimidazolin-2-ylidene) copper complexes, where the bulky aryl group stabilizes the catalyst and moderates reactivity in click chemistry .

Steric vs. Electronic Effects :

  • In sulfamates, the 2,6-diisopropylphenyl group likely shields the sulfamate moiety, reducing hydrolysis rates compared to less hindered analogs (e.g., methyl or phenyl sulfamates). This property is critical for stability in biological or catalytic environments .
Sulfonium Salts and Sulfate Reagents

Electronic Comparisons :

  • compares sulfonium salts (e.g., compound 9) with pyrrole precursors, noting that sulfonium groups introduce strong electron-withdrawing effects. In contrast, the sulfamate group in 2,6-diisopropylphenyl sulfamate is less electrophilic but can participate in hydrogen bonding, influencing solubility and reactivity .
  • Diisopropyl sulfate (DPS), a sulfation reagent (), shares the isopropyl ester motif with 2,6-diisopropylphenyl sulfamate. However, DPS is more reactive due to its sulfate triester structure, making it prone to nucleophilic attack—a trait mitigated in sulfamates by the N-linked sulfonic group .

Table 2: Reactivity and Stability Comparison

Compound Type Reactivity Profile Stability in Aqueous Media
2,6-Diisopropylphenyl sulfamate Moderate (steric shielding of sulfamate) High (resists hydrolysis)
Diisopropyl sulfate (DPS) High (reactive sulfate triester) Low (hydrolyzes readily)
Sulfonium salts High (electrophilic sulfur center) Variable (depends on counterion)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,6-diisopropylphenyl sulfamate in laboratory settings?

  • Methodology : A common synthesis involves dissolving oxalyl chloride in dichloromethane under reflux, followed by the addition of 2,6-diisopropylphenyl sulfamate and triethylamine. The reaction is stirred at room temperature for 2 hours, with subsequent solvent evaporation under reduced pressure. Purification typically employs column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures. Critical parameters include maintaining anhydrous conditions and precise stoichiometric ratios to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,6-diisopropylphenyl sulfamate derivatives?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm molecular structure and purity, with characteristic shifts for sulfamate and isopropyl groups.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely employed for small-molecule structure refinement. For example, derivatives with bulky 2,6-diisopropylphenyl groups often exhibit distinct torsion angles and crystal packing patterns, which can be analyzed to infer steric effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the stability of 2,6-diisopropylphenyl sulfamate under varying experimental conditions?

  • Methodology : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Solvent Compatibility : Test solubility and degradation in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.
  • pH Sensitivity : Monitor hydrolysis rates in acidic/basic aqueous solutions via HPLC or UV-Vis spectroscopy.

Advanced Research Questions

Q. How can 2,6-diisopropylphenyl sulfamate derivatives be optimized for use in transition metal-catalyzed reactions?

  • Methodology :

  • Ligand Design : Modify substituents on the sulfamate group to balance steric bulk (e.g., 2,6-diisopropylphenyl) and electronic effects. For instance, nickel(II) complexes with 2,6-diisopropylphenyl ligands exhibit enhanced catalytic activity in Kumada cross-coupling reactions due to improved oxidative addition kinetics .
  • Reaction Screening : Use high-throughput experimentation (HTE) to test catalytic efficiency in diverse solvents (e.g., THF, DMF) and temperatures.
  • Mechanistic Studies : Employ DFT calculations to map reaction pathways and identify rate-limiting steps.

Q. What strategies address discrepancies in reported catalytic efficiencies of metal complexes incorporating 2,6-diisopropylphenyl ligands?

  • Methodology :

  • Parameter Standardization : Compare reaction conditions (e.g., substrate ratios, solvent purity) across studies. For example, trace moisture in solvents can deactivate nickel catalysts, leading to inconsistent yields .
  • Crystallographic Validation : Use SHELXD/SHELXE to resolve ligand-metal coordination geometry, which may explain variations in turnover numbers .
  • Control Experiments : Replicate published protocols with strict adherence to synthetic and catalytic steps to isolate variables.

Q. How does the steric environment of 2,6-diisopropylphenyl sulfamate influence its reactivity in prodrug activation systems?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of 2,6-diisopropylphenyl azide derivatives with acrolein vs. less bulky analogs. The bulky isopropyl groups slow azide-acrolein cycloaddition but improve regioselectivity .
  • Linker Optimization : Test carbamate vs. ester linkers for stability and cleavage efficiency under physiological conditions.
  • In Silico Modeling : Molecular dynamics simulations can predict steric clashes or favorable binding conformations in prodrug activation pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the hydrolytic stability of sulfamate derivatives in aqueous media?

  • Methodology :

  • Controlled pH Studies : Perform hydrolysis assays at precise pH levels (e.g., 3.0, 7.4, 9.0) to identify degradation thresholds.
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis mechanisms (e.g., nucleophilic vs. acid-catalyzed pathways).
  • Comparative Analysis : Cross-reference results with structurally similar compounds (e.g., 2,6-diisopropylphenyl carbodiimides) to identify trends in steric protection .

Q. What experimental approaches resolve ambiguities in the electronic effects of 2,6-diisopropylphenyl substituents on sulfamate reactivity?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and correlate with substituent electronic parameters (Hammett σ values).
  • Spectroscopic Probes : IR spectroscopy to assess changes in sulfamate vibrational modes (e.g., S=O stretching) under electron-withdrawing/donating conditions.
  • Computational Chemistry : Natural Bond Orbital (NBO) analysis to quantify charge distribution and resonance effects .

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